Pyrimidine-2,5-dicarbonitrile

PDE4 inhibitor PDE4B selectivity anti-inflammatory

Researchers targeting PDE4B-selective inhibitors require the specific 2,5-regiochemical vector. Generic dicyanopyrimidine isomers fail to construct this pharmacophore. Pyrimidine-2,5-dicarbonitrile is the required building block. - Enables one-pot synthesis of 2,5-disubstituted pyrimidines for parallel library expansion. - Hydrolyzes to pyrimidine-2,5-dicarboxylic acid, a distinct MOF linker inaccessible from 2,4- or 4,6-isomers. - Provides correct electronic activation for Diels-Alder cycloadditions in streptonigrin analog synthesis.

Molecular Formula C6H2N4
Molecular Weight 130.11 g/mol
CAS No. 38275-58-0
Cat. No. B1500491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2,5-dicarbonitrile
CAS38275-58-0
Molecular FormulaC6H2N4
Molecular Weight130.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C#N)C#N
InChIInChI=1S/C6H2N4/c7-1-5-3-9-6(2-8)10-4-5/h3-4H
InChIKeyOIKREDWMJPDRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2,5-dicarbonitrile: A 2,5-Dicyano Building Block for PDE4B Inhibitors


Pyrimidine-2,5-dicarbonitrile (CAS 38275-58-0) is a heterocyclic C6H2N4 building block bearing electron-withdrawing cyano groups at the pyrimidine 2- and 5-positions . This specific 2,5-substitution pattern creates a unique regiochemical vector distinct from 4,6- or 2,4-dicyanopyrimidine isomers, enabling targeted synthesis of 2,5-disubstituted pyrimidine derivatives that serve as selective phosphodiesterase 4B (PDE4B) inhibitors [1]. The compound functions as a versatile intermediate for constructing bioactive molecules where precise spatial orientation of substituents is critical for target engagement.

1
2,5-regiochemistry provides unique scaffold geometry for 2,5-disubstituted pyrimidine construction
2
Cyano groups serve as synthetic handles for nucleophilic displacement and cyclization
3
Supports synthesis of PDE4B-selective inhibitor candidates for respiratory disease model studies

Why Pyrimidine-2,5-dicarbonitrile Cannot Be Replaced by Other Dicyanopyrimidine Isomers


Positional isomerism critically determines the biological activity and synthetic utility of dicyanopyrimidines. Pyrimidine-2,5-dicarbonitrile places the two cyano groups in a 1,4-relationship across the ring, while isomers such as pyrimidine-2,4-dicarbonitrile, pyrimidine-4,6-dicarbonitrile, or pyrimidine-4,5-dicarbonitrile create fundamentally different geometric and electronic landscapes . The 2,5-substitution pattern is specifically required for constructing the 2,5-disubstituted pyrimidine scaffold that yields PDE4B-selective inhibitors—a property not achievable with alternative regiochemical arrangements [1]. Generic substitution with a different dicyano isomer would alter the spatial orientation of the nitrile groups, leading to divergent cyclization products, altered metal coordination geometry, and loss of the PDE4B-selectivity profile [1]. Furthermore, the 2,5-pattern enables hydrolysis to pyrimidine-2,5-dicarboxylic acid, a distinct diacid building block inaccessible from 4,6- or 2,4-isomers .

2,4- or 4,6-dicyanopyrimidine isomers produce different cyclization products; the 2,5-disubstituted scaffold required for PDE4B-selective inhibitor synthesis is not formed.
Only 2,5-substituted pyrimidines exhibit PDE4B selectivity in reported patent data; alternative regioisomers lack documented isoform discrimination.
Hydrolysis of 2,5-dicarbonitrile yields pyrimidine-2,5-dicarboxylic acid; 2,4- and 4,6-isomers produce different diacids, altering metal coordination geometry.

Quantitative Differentiation Evidence vs Alternative Dicyanopyrimidine Building Blocks


PDE4B Selectivity from the 2,5-Disubstituted Scaffold

The Grünenthal patent WO2016008590A1 explicitly claims that 2,5-substituted pyrimidine compounds, for which pyrimidine-2,5-dicarbonitrile serves as the foundational building block, display a PDE4B-selective inhibitory property. This selectivity is not observed for 4,6- or 2,4-disubstituted pyrimidine isomers because the spatial orientation of substituents needed for PDE4B isoform discrimination depends on the 2,5-substitution geometry [1]. The patent discloses that these 2,5-substituted pyrimidines are particularly suitable for treating diseases where PDE4B inhibition is advantageous, while potentially avoiding the gastrointestinal side effects (nausea, diarrhea, headache) associated with non-selective PDE4 inhibitors such as roflumilast [1].

PDE4B Selectivity
Class-level inference
2,5-disubstituted scaffold → PDE4B-selective
Roflumilast / 4,6-isomers → non-selective
Regiochemistry determines PDE4B isoform selectivity; 2,5 substitution essential for inhibitor synthesis.
Selectivity inferred from patent WO2016008590A1; exact IC50 not disclosed.
PDE4 inhibitor PDE4B selectivity anti-inflammatory COPD 2,5-substituted pyrimidine

Molecular Descriptor Comparison Across Dicyanopyrimidine Isomers

Chem960 database records for pyrimidine-2,5-dicarbonitrile report: exact mass 130.02806, hydrogen bond donor count 0, hydrogen bond acceptor count 4, rotatable bond count 0, heavy atom count 10, complexity 196 . These computed molecular descriptors are identical for all dicyanopyrimidine positional isomers (2,4-, 4,6-, 4,5-dicarbonitrile) because they depend solely on molecular formula (C6H2N4) and connectivity, not positional arrangement . A calculated boiling point of 358.498 °C at 760 mmHg is also shared across isomers . Therefore, this compound cannot be selected over its isomers based on bulk physicochemical properties alone.

Molecular Descriptors
Data to verify
Identical computed descriptors across all dicyanopyrimidine positional isomers
Bulk property screening cannot distinguish isomers; procurement must confirm positional identity.
Descriptors from Chem960; experimental verification required.
molecular descriptors isomer comparison computational chemistry physicochemical properties

One-Pot Synthesis Compatibility for 2,5-Disubstituted Pyrimidines

A practical one-step process for synthesizing 2,5-disubstituted pyrimidines from nitriles was demonstrated, with the protocol proving general for a variety of pyrimidine-containing compounds [1]. This methodology is inherently regioselective for the 2,5-substitution pattern; attempts to apply the same one-pot conditions to generate 4,6-disubstituted pyrimidines generally fail or yield regioisomeric mixtures [1]. Pyrimidine-2,5-dicarbonitrile can be directly employed in this one-pot protocol or serve as a precursor for further derivatization, providing synthetic efficiency advantages over alternative dicyanopyrimidine isomers that lack compatible one-pot synthetic routes [2].

One-Pot Synthesis
Reported
2,5-isomer: one-pot protocol general for diverse functional groups; 4,6-isomer: no reported one-pot, forms mixtures
Enables efficient library synthesis with reduced purification burden.
Method regioselective for 2,5 pattern (ACS Figshare 2016).
one-pot synthesis 2,5-disubstituted pyrimidine nitrile cyclization green chemistry solvent-free

Recommended Procurement Scenarios for Pyrimidine-2,5-dicarbonitrile


PDE4B-Selective Inhibitor Synthesis for Respiratory Disease

Procure pyrimidine-2,5-dicarbonitrile when the synthetic objective is to construct 2,5-disubstituted pyrimidine derivatives with PDE4B-selective inhibitory activity. The Grünenthal patent (WO2016008590A1) establishes that the 2,5-substitution geometry is essential for achieving PDE4B isoform selectivity, a property linked to reduced gastrointestinal side effects relative to non-selective PDE4 inhibitors [1]. Alternative dicyanopyrimidine isomers (2,4-; 4,6-; 4,5-) cannot generate this scaffold and are unsuitable for this application.

One-Pot Parallel Synthesis of 2,5-Disubstituted Pyrimidine Libraries

For medicinal chemistry groups building 2,5-disubstituted pyrimidine compound libraries, pyrimidine-2,5-dicarbonitrile is the correct starting material. The one-pot synthesis protocol from nitriles is regioselective for the 2,5-pattern and accommodates diverse functional groups, enabling rapid library expansion with reduced synthetic step count [1]. No comparable one-pot methodology exists for 4,6-disubstituted pyrimidine isomers, making pyrimidine-2,5-dicarbonitrile the procurement choice for efficient parallel synthesis.

Pyrimidine-2,5-dicarboxylic Acid Precursor for MOF Synthesis

When the downstream target is pyrimidine-2,5-dicarboxylic acid—a specific diacid building block for metal-organic frameworks (MOFs) or coordination polymers—pyrimidine-2,5-dicarbonitrile is the required precursor. Hydrolysis of the nitrile groups yields the 2,5-diacid [1], a regioisomer not accessible from 2,4- or 4,6-dicyanopyrimidine hydrolysis, which produce different diacid isomers with altered metal-binding geometry. This procurement pathway is validated by commercial availability of pyrimidine-2,5-dicarboxylic acid referencing pyrimidine-2,5-dicarbonitrile as the synthetic starting material [2].

Diels-Alder Cycloaddition for Pyridine Ring Construction

For synthetic chemistry programs targeting streptonigrin analogs or related quinolinequinone natural products, pyrimidine-2,5-dicarbonitrile serves as a dicyanopyrimidine substrate in Diels-Alder reactions with yneamines to construct substituted pyridine C-rings [1]. The 2,5-dicyano arrangement provides the correct electronic activation and regiochemical control for this cycloaddition, demonstrating utility that is specific to the 2,5-isomer in natural product total synthesis.

Application
Selection Property
Validation Focus
PDE4B inhibitor synthesis for respiratory disease models
2,5-regiochemistry for PDE4B-selective scaffold
Verify PDE4B isoform selectivity in enzyme inhibition assays
One-pot parallel synthesis of 2,5-disubstituted pyrimidine libraries
Compatibility with nitrile cyclization one-pot protocol
Validate regioisomeric purity and library diversity
Pyrimidine-2,5-dicarboxylic acid precursor for MOF/coordination polymers
Hydrolysis to 2,5-diacid regioisomer
Confirm diacid regioisomer identity and metal coordination geometry
Diels-Alder pyridine C-ring construction in natural product synthesis
Dicyano activation for [4+2] cycloaddition
Verify pyridine ring formation and regiochemical outcome
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